Petasitene

Beschreibung

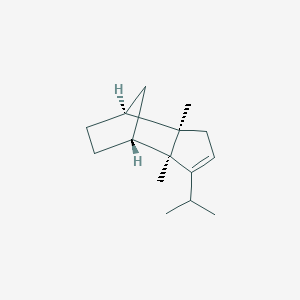

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(1R,2S,6R,7S)-2,6-dimethyl-3-propan-2-yltricyclo[5.2.1.02,6]dec-3-ene |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-8-14(3)11-5-6-12(9-11)15(13,14)4/h7,10-12H,5-6,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1 |

InChI-Schlüssel |

ZGKPBXWQOYDEMA-CTHBEMJXSA-N |

SMILES |

CC(C)C1=CCC2(C1(C3CCC2C3)C)C |

Isomerische SMILES |

CC(C)C1=CC[C@]2([C@@]1([C@@H]3CC[C@H]2C3)C)C |

Kanonische SMILES |

CC(C)C1=CCC2(C1(C3CCC2C3)C)C |

Synonyme |

petasitene |

Herkunft des Produkts |

United States |

Occurrence and Distribution of Petasitene

Variability in Natural Abundance Across Populations and Species

The natural abundance of petasitene can vary significantly across different plant populations, species, and even within different parts of the same plant. This variability is influenced by factors such as geographical origin, plant part, and potentially environmental conditions.

Beyond Petasites, this compound has also been detected in the root volatiles of Centaurea species. Research on Centaurea stoebe revealed this compound as one of the emitted sesquiterpenes, alongside (E)-β-caryophyllene, daucadiene, (E)-α-bergamotene, humulene, and (E)-β-farnesene. biorxiv.org Notably, the abundance of sesquiterpenes, including this compound isomers, showed little variation among different C. stoebe populations. However, significant qualitative and quantitative differences were observed when comparing Centaurea species. For example, Centaurea valesiaca emitted lower quantities of certain this compound isomers compared to C. stoebe. In contrast, Centaurea jacea exhibited significantly increased release of this compound 1, this compound 3, and (E)-α-bergamotene when compared to C. stoebe. biorxiv.org This indicates that while some sesquiterpene emissions might be conserved within ecotypes of a species, they can vary considerably across different species within the same genus.

The following table summarizes some reported occurrences and relative abundances of this compound and related compounds in various plant sources.

Table 1: Reported Occurrence and Relative Abundance of this compound and Related Sesquiterpenes

| Compound Name | Plant Species | Plant Part | Relative Abundance / Notes | Source |

| This compound | Petasites hybridus | Essential oil fraction | Constituent | nih.gov |

| This compound | Petasites hybridus | - | 0.9% of total content (in one study) | peerj.com |

| This compound 1, 2, 3 (isomers) | Centaurea stoebe | Roots (volatiles) | Emitted, part of abundant sesquiterpene fraction | biorxiv.org |

| This compound 1, 3 | Centaurea jacea | Roots (volatiles) | Significantly increased compared to C. stoebe | biorxiv.org |

| This compound 1, 2 | Centaurea valesiaca | Roots (volatiles) | Emitted in lower quantities compared to C. stoebe | biorxiv.org |

Isolation and Purification Methodologies

Extraction Techniques for Volatile Constituents

The initial step in isolating petasitene involves extracting the essential oil, which contains a mixture of volatile compounds, from the plant material.

Hydrodistillation is a primary and widely used method for extracting essential oils from plant materials, particularly for volatile and thermally stable compounds like sesquiterpene hydrocarbons. The process involves co-distillation of the plant material (typically the rhizomes for Petasites hybridus) with water. The steam carries the volatile oils, including this compound, out of the plant matrix. Upon cooling, the steam condenses back into water, and because the essential oil is immiscible with water, it can be easily separated. The essential oil of Petasites hybridus rhizomes, which is known to contain this compound, has been successfully obtained and investigated using hydrodistillation protocols nih.gov. This technique is effective for capturing the volatile fraction of the plant's secondary metabolites.

Solvent extraction provides an alternative to hydrodistillation and can be tailored to target compounds based on their polarity. For sesquiterpenes in Petasites hybridus, various organic solvents have been employed.

One common method is maceration , where the dried and powdered plant material is soaked in a solvent for an extended period. A successive extraction protocol using solvents of increasing polarity can fractionate the components more effectively. For instance, the rhizomes of P. hybridus have been successively extracted with n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) at room temperature iau.ir. The non-polar n-hexane fraction is particularly effective at isolating lipophilic compounds, including sesquiterpene hydrocarbons like this compound iau.ir. Other protocols have utilized a direct methanol extraction from the rootstock to obtain sesquiterpenes bohrium.comnih.gov.

Liquid-liquid extraction is another technique used to separate components within a crude extract based on their differential solubility in two immiscible liquid phases tandfonline.com. This method can be used to partition the desired sesquiterpenes from more polar or non-polar impurities.

| Method | Solvent(s) | Target Fraction | Source |

|---|---|---|---|

| Successive Maceration | n-hexane, Ethyl Acetate, Methanol | Lipophilic compounds (n-hexane extract) | iau.ir |

| Direct Extraction | Methanol | Crude sesquiterpene extract | bohrium.comnih.gov |

| Liquid-Liquid Extraction | Varies (immiscible solvents) | General separation of lipophilic extract | tandfonline.com |

Chromatographic Separation Strategies

Following initial extraction, the resulting mixture of compounds is complex and requires chromatographic techniques to separate individual components like this compound.

Gas Chromatography (GC) is the premier analytical technique for separating and identifying volatile compounds in essential oils. The essential oil extracted from P. hybridus has been investigated in detail using GC, often coupled with Mass Spectrometry (GC-MS) for structural elucidation nih.gov.

In this technique, the volatile sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs because different compounds, like this compound and other sesquiterpenes, interact differently with the stationary phase based on factors like boiling point and polarity, causing them to travel through the column at different speeds (retention times) essentialoilsforhealing.com. The similarity in mass spectra among many sesquiterpene hydrocarbons makes the combination of retention data and mass spectral analysis crucial for positive identification essentialoilsforhealing.com.

| Parameter | Description | Relevance |

|---|---|---|

| Column | Typically fused-silica capillary columns (e.g., DB-5, HP-5MS). | The choice of stationary phase is critical for resolving complex terpene mixtures. |

| Carrier Gas | Inert gases such as Helium or Hydrogen. | Acts as the mobile phase to move analytes through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | MS is preferred for identification as it provides structural information nih.gov. |

| Temperature Program | The oven temperature is gradually increased to elute compounds with a wide range of boiling points. | Optimizing the temperature ramp is key to achieving good separation of sesquiterpenes. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for separating components in liquid mixtures. While GC is often preferred for volatile hydrocarbons, LC methods are indispensable for analyzing less volatile sesquiterpenes and for preparative-scale work.

Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol) iau.irnih.gov. Compounds are separated based on their hydrophobicity. This method has been successfully applied to separate various sesquiterpenoids from P. hybridus extracts iau.ir. Furthermore, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is an advanced method used for the detailed chemical characterization of complex terpene mixtures, including sesquiterpene hydrocarbons, in plant oleoresins mdpi.com.

Preparative-Scale Purification Methods

To obtain pure this compound for structural confirmation or biological studies, preparative-scale purification is necessary. This involves adapting analytical chromatographic methods to handle larger sample quantities.

Preparative HPLC is a common scale-up of the analytical HPLC method. It uses larger columns and higher flow rates to isolate milligram-to-gram quantities of target compounds. Studies on P. hybridus have used preparative and semi-preparative RP-HPLC to purify sesquiterpenoids from fractionated n-hexane extracts iau.ir.

Liquid-Liquid Chromatography (LLC) , particularly techniques like Centrifugal Partition Chromatography (CPC), has emerged as an efficient method for the preparative isolation of natural products. LLC avoids the use of solid stationary phases, preventing irreversible adsorption of the sample and allowing for high recovery researchgate.netzenodo.org. This technique was successfully used to separate various sesquiterpenes from a methanol extract of P. hybridus. For fractions that did not achieve sufficient purity (>95%) via LLC, a subsequent preparative HPLC step was employed bohrium.comnih.gov.

Preparative Gas Chromatography (Prep-GC) is an ideal, though less common, technique for isolating pure volatile compounds directly from essential oils researchgate.net. It operates on the same principles as analytical GC but is equipped with larger columns, specialized injectors, and collection traps to capture the separated compounds as they elute researchgate.net. This method is highly effective for obtaining pure samples of volatile terpenes.

Column Chromatography over a solid stationary phase like silica (B1680970) gel is a traditional and effective method for the initial fractionation of crude extracts. For the n-hexane extract of P. hybridus, open column chromatography on silica gel was used as a preliminary purification step before further refinement by preparative HPLC iau.ir.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C organicchemistrydata.org. It provides detailed information on the number of non-equivalent nuclei, their chemical environments, and their connectivity within a molecule youtube.comlibretexts.org.

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, serve as foundational techniques in structural analysis. The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), and their spin-spin coupling patterns (multiplicity), which reveal the number of neighboring protons youtube.comlibretexts.org. Chemical shifts are influenced by the electronic environment, with electronegative atoms or unsaturated groups causing downfield shifts libretexts.org.

The ¹³C NMR spectrum, while less sensitive than ¹H NMR, provides data on the carbon skeleton, indicating the number of unique carbon atoms and their chemical environments youtube.com. Unlike ¹H NMR, ¹³C NMR spectra typically display signals as singlets due to decoupling, simplifying interpretation regarding the carbon framework youtube.com. However, integration is generally not quantitative in ¹³C NMR youtube.com. For petasitene (C₁₅H₂₄), ¹H and ¹³C NMR would provide initial insights into the number of distinct proton and carbon environments, respectively, and the presence of any unsaturations or functional groups based on characteristic chemical shift ranges.

Table 1: Conceptual Data from One-Dimensional NMR Spectroscopy for this compound

| NMR Technique | Information Provided | Contribution to this compound Elucidation |

| ¹H NMR | Number of non-equivalent protons, chemical shifts (δ), multiplicity (coupling patterns), integration (relative number of protons). youtube.comlibretexts.org | Identification of proton types (e.g., methyl, methylene, methine, vinylic), their immediate neighbors, and relative abundance. |

| ¹³C NMR | Number of non-equivalent carbon atoms, chemical shifts (δ). youtube.com | Confirmation of the carbon skeleton, identification of quaternary carbons, and presence of different carbon hybridization states (sp³, sp², sp). |

Two-dimensional (2D) NMR experiments are critical for establishing through-bond and through-space connectivities, which are essential for assembling the fragments identified by 1D NMR into a complete molecular structure princeton.eduslideshare.netemerypharma.com.

COSY (COrrelation SpectroscopY): This homonuclear (¹H-¹H) experiment reveals protons that are spin-spin coupled to each other, indicating direct or vicinal (2 or 3 bonds away) connectivity princeton.eduemerypharma.comsdsu.edu. For this compound, COSY correlations would help trace proton spin systems, linking adjacent CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment provides one-bond (¹H-¹³C) correlations, directly linking protons to the carbon atoms to which they are attached princeton.eduemerypharma.comsdsu.edu. This is crucial for assigning specific ¹H chemical shifts to their corresponding ¹³C chemical shifts, and vice versa. It also helps differentiate CH, CH₂, and CH₃ groups through multiplicity-edited versions westmont.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for establishing long-range (typically 2 to 4 bonds) ¹H-¹³C correlations princeton.eduemerypharma.comsdsu.edu. This is particularly valuable for identifying quaternary carbons (carbons with no directly attached protons) and for connecting different structural fragments across non-protonated carbons or heteroatoms. For this compound, HMBC would be vital in establishing the connectivity across its tricyclic structure and confirming the positions of methyl and isopropyl groups.

NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear (¹H-¹H) experiment reveals through-space correlations between protons that are spatially close (typically within 5 Å), regardless of whether they are directly bonded researchgate.netprinceton.eduslideshare.net. NOESY correlations are essential for determining the relative stereochemistry and conformation of a molecule, providing information about the three-dimensional arrangement of atoms in this compound.

Table 2: Conceptual Data from Two-Dimensional NMR Spectroscopy for this compound

| 2D NMR Technique | Information Provided | Contribution to this compound Elucidation |

| COSY | ¹H-¹H through-bond correlations (J-coupling) princeton.eduemerypharma.comsdsu.edu | Tracing proton spin systems and identifying adjacent protons within the complex sesquiterpene skeleton. |

| HSQC | Direct ¹H-¹³C one-bond correlations princeton.eduemerypharma.comsdsu.edu | Assigning specific protons to their directly attached carbons, aiding in the differentiation of CH, CH₂, and CH₃ groups. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) princeton.eduemerypharma.comsdsu.edu | Establishing connectivity across quaternary carbons and ring junctions, crucial for confirming the overall carbon framework of this compound. |

| NOESY | ¹H-¹H through-space correlations (Nuclear Overhauser Effect) researchgate.netprinceton.eduslideshare.net | Determining the relative stereochemistry and conformation of the tricyclic system, providing insights into the 3D structure. |

Cryoprobe technology significantly enhances the sensitivity of NMR spectrometers by cooling the NMR probe coils to cryogenic temperatures (e.g., 20 K) mdpi.com. This reduction in thermal noise leads to a substantial increase in signal-to-noise ratio, enabling the acquisition of high-quality NMR data from very small sample quantities (micro-scale analysis) or in shorter acquisition times mdpi.com. For natural products like this compound, which are often isolated in limited amounts from biological sources, cryoprobe technology is invaluable, allowing for comprehensive structural characterization even with microgram quantities of material.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns mdpi.comcarlroth.commsu.edu. These fragmentation patterns are crucial for deducing structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry carlroth.com. In GC-MS, volatile or semi-volatile compounds are first separated based on their boiling points and interactions with a stationary phase in the GC column carlroth.com. As each compound elutes from the GC, it enters the mass spectrometer, where it is ionized and fragmented carlroth.commsu.edu.

The resulting mass spectrum provides a unique "fingerprint" for each compound, comprising the molecular ion (M⁺•) and characteristic fragment ions carlroth.commsu.edulibretexts.org. By comparing these mass spectra and retention times to established libraries (e.g., NIST database) or authentic standards, compounds like this compound can be identified and quantified in complex mixtures, such as plant extracts researchgate.netajgreenchem.com. GC-MS has been utilized in the characterization of sesquiterpenes, including this compound, from natural sources like Petasites hybridus researchgate.netajgreenchem.com.

Table 3: Conceptual Data from Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

| GC-MS Aspect | Information Provided | Contribution to this compound Elucidation |

| Retention Time | Elution time from GC column, indicative of volatility and interaction with stationary phase. researchgate.net | Used for qualitative identification by comparison with standards and for quantitative analysis. |

| Molecular Ion (M⁺•) | Molecular weight of the intact compound. carlroth.commsu.edu | Confirms the molecular formula (C₁₅H₂₄ for this compound) and molecular mass (204.35 g/mol ) nih.gov. |

| Fragmentation Pattern | Characteristic m/z values of fragment ions formed upon ionization. carlroth.commsu.edulibretexts.org | Provides structural clues by indicating the loss of specific functional groups or parts of the molecule, aiding in the confirmation of the sesquiterpene skeleton. |

High-Resolution Mass Spectrometry (HRMS) techniques, such as High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS), offer superior mass accuracy, allowing for the precise determination of elemental compositions of molecular and fragment ions organicchemistrydata.orgsdsu.edumdpi.com. This high mass accuracy is crucial for unambiguously assigning molecular formulas, especially for compounds with similar nominal masses but different elemental compositions organicchemistrydata.orgmdpi.com.

HPLC-TOF-MS couples the separation capabilities of liquid chromatography, suitable for a wider range of compounds including less volatile or thermally labile ones, with the high mass resolution of a TOF mass analyzer organicchemistrydata.orgmdpi.com. This combination is particularly advantageous for the analysis of complex natural product extracts, enabling the identification and structural confirmation of compounds like this compound with high confidence organicchemistrydata.orgmdpi.com. HRMS provides the exact mass, which can be used to calculate the precise elemental composition, significantly narrowing down the possibilities for a given molecular formula organicchemistrydata.org.

Table 4: Conceptual Data from High-Resolution Mass Spectrometry (HRMS) for this compound

| HRMS Aspect | Information Provided | Contribution to this compound Elucidation |

| Exact Mass Measurement | Highly accurate mass-to-charge ratio of molecular and fragment ions (e.g., [M+H]⁺, [M+Na]⁺). organicchemistrydata.orgmdpi.com | Precise determination of the elemental composition (e.g., C₁₅H₂₄ for this compound), differentiating it from other compounds with similar nominal masses. |

| Fragmentation Patterns | High-resolution m/z values of fragment ions. mdpi.comnih.gov | Provides detailed structural information by allowing for the elemental composition assignment of fragments, confirming proposed bond cleavages within the sesquiterpene structure. |

Interpretation of Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique crucial for determining the molecular weight and structural information of chemical compounds through the analysis of their fragmentation patterns researchgate.netwikipedia.org. In the context of structural elucidation, a sample is ionized, forming molecular ions which are often energetically unstable and subsequently dissociate into smaller, charged fragments libretexts.org. Only these charged particles are detected, producing a characteristic pattern of lines in the mass spectrum libretexts.org.

The interpretation of these fragmentation patterns provides invaluable insights into the molecular architecture. Different functional groups and structural motifs within a molecule tend to cleave in predictable ways, yielding specific m/z (mass-to-charge ratio) values for the resulting fragment ions libretexts.org. For instance, the loss of specific alkyl groups or the occurrence of characteristic rearrangements can be diagnostic of particular structural features. While specific, detailed fragmentation patterns for this compound are not extensively documented in general literature, its identification, particularly in complex mixtures like essential oils, is commonly achieved through gas chromatography-mass spectrometry (GC-MS) analysis mdpi.com. In GC-MS, compounds are identified by matching their retention times and mass spectra against known standards or databases mdpi.com. The presence of specific fragment ions, even if not fully elucidated for this compound in isolation, contributes to its characterization and differentiation from isomers uni-mate.hu.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (Focus on Methodological Role)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies serve as fundamental tools in the initial stages of structural elucidation, primarily for the recognition of functional groups and conjugated systems within a molecule researchgate.net. Their methodological role is to provide complementary information to techniques like NMR and MS, aiding in the comprehensive characterization of compounds such as this compound.

Infrared (IR) Spectroscopy: IR spectroscopy operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending of bonds) lcms.cz. Each functional group within a molecule absorbs IR radiation at specific frequencies, resulting in a unique vibrational spectrum. By analyzing the positions and intensities of absorption bands, chemists can identify the presence or absence of various functional groups, such as C-H, C=C, C=O, O-H, and N-H bonds mdpi.comnih.gov. For a hydrocarbon like this compound (C15H24), IR spectroscopy would be instrumental in confirming the presence of C-H stretching vibrations (both aliphatic and olefinic) and C=C stretching vibrations, providing clues about the unsaturation and the nature of the carbon skeleton. IR spectroscopy has also been employed in chemotaxonomic studies, indicating its utility in classifying compounds based on their functional group profiles csic.es.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves the absorption of ultraviolet and visible light, leading to the excitation of electrons from lower to higher energy molecular orbitals libretexts.orgwikipedia.org. This technique is particularly useful for detecting chromophores—molecular components that absorb light in the UV-Vis region—which typically involve conjugated π-electron systems (e.g., alternating single and double bonds) or non-bonding electrons mdpi.comwikipedia.org. The wavelength of maximum absorption (λmax) and the intensity of absorption (molar absorptivity) provide information about the extent of conjugation and the presence of aromatic or highly unsaturated systems libretexts.orgtechnologynetworks.com. For this compound, which contains a double bond within its tricyclic structure, UV-Vis spectroscopy could indicate the presence and environment of this unsaturation, though highly conjugated systems typically yield stronger and more characteristic UV-Vis signals nih.govgla.ac.uk. Differences in absorption maxima in UV spectra have been correlated with calculated values, aiding in structural assignments gla.ac.uk.

The combined application of IR and UV-Vis spectroscopy allows for a rapid assessment of key structural features, guiding further, more detailed analyses by NMR and MS.

Chemical Correlation Studies in Stereochemical Assignment

Stereochemical assignment, the determination of the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural elucidation, especially for complex natural products with multiple chiral centers like this compound gacariyalur.ac.in. Chemical correlation studies provide a powerful method for assigning absolute configuration by relating an unknown compound to a molecule of known absolute stereochemistry through a series of unambiguous chemical transformations gacariyalur.ac.in.

For this compound, its absolute configuration was successfully assigned through chemical correlation with a related natural product, albene (B11944014) nih.govresearchgate.net. This compound is considered the parent sesquiterpene hydrocarbon to the known norsesquiterpene albene nih.gov. The key to this stereochemical assignment involved the partial synthesis of natural this compound from natural (-)-albene nih.govresearchgate.netuni-hamburg.de. This transformation, coupled with enantioselective gas chromatography, confirmed the absolute configuration of (-)-petasitene uni-hamburg.de. This methodology demonstrates how a known stereochemical relationship between two compounds, established through chemical reactions that preserve or predictably alter stereochemistry, can be leveraged to deduce the absolute configuration of a newly isolated or less characterized compound. This approach is particularly valuable when direct methods like X-ray crystallography are not feasible or definitive.

Compound Names and PubChem CIDs

Synthetic and Biosynthetic Pathways

Biosynthetic Pathways of Petasitene

Role of Mevalonic Acid (MVA) Pathway

The mevalonic acid (MVA) pathway is a crucial biosynthetic route primarily responsible for the production of cytosolic terpenoids, including sesquiterpenes like this compound. This pathway originates from acetyl-CoA and proceeds through several enzymatic steps to yield the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) genome.jpfrontiersin.orgnih.govnih.gov.

Key enzymes within the MVA pathway play a significant role in regulating the flux towards sesquiterpene synthesis. 3-Hydroxy-3-methylglutaryl-CoA reductase (HMGR) is recognized as a rate-limiting enzyme in this pathway frontiersin.orgresearchgate.netnih.gov. Studies have shown a significant positive correlation between the expression of HMGR-2 and the accumulation of sesquiterpenes, including this compound researchgate.netnih.gov. Another important enzyme, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), is also a critical component of the MVA pathway researchgate.netnih.govresearchgate.net. Further downstream, farnesyl diphosphate synthase (FPPS) catalyzes the condensation of IPP and DMAPP units to form farnesyl diphosphate (FPP), a 15-carbon precursor that serves as the direct substrate for sesquiterpene synthases involved in this compound formation genome.jpfrontiersin.orgnih.govnih.govpeerj.com.

Contribution of 2-C-Methylerythritol 4-Phosphate (MEP) Pathway

In parallel to the MVA pathway, the 2-C-methylerythritol 4-phosphate (MEP) pathway operates within the plastids of plant cells. While the MVA pathway is typically associated with sesquiterpene biosynthesis, the MEP pathway is primarily responsible for the synthesis of monoterpenes and diterpenes, though it can also contribute to the production of some sesquiterpenes genome.jpnih.gov. Similar to the MVA pathway, the MEP pathway generates IPP and DMAPP, but it utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates nih.govnih.gov.

Enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key players in the MEP pathway, with DXR often identified as a rate-limiting enzyme researchgate.netnih.govnih.gov. Other enzymes like ispG and ispH are also integral to the MEP pathway nih.govnih.gov. Although the MVA and MEP pathways are distinct, crosstalk between them has been observed, indicating a coordinated regulation of terpenoid biosynthesis in plants nih.gov.

Identification and Functional Characterization of Terpene Synthases (TPSs)

Terpene synthases (TPSs) are a diverse family of enzymes that catalyze the cyclization and rearrangement of prenyl diphosphate precursors, such as FPP, into the vast array of terpenoid skeletons, including sesquiterpenes like this compound nih.govpeerj.comnih.govmdpi.com. The identification and functional characterization of specific TPS enzymes are crucial for understanding the biosynthesis of this compound.

In Chrysanthemum indicum L., two sesquiterpene synthases, CiTPS3 and CiTPS4, have been functionally characterized for their ability to produce this compound. Biochemical analysis revealed that recombinant CiTPS3 catalyzed the production of this compound, β-farnesene, and α-bisabolene from FPP gbif.orgnih.gov. Similarly, CiTPS4, identified as a bifunctional enzyme, converted FPP into this compound, trans-α-bergamotene, and β-farnesene gbif.orgnih.gov. These findings represent the first instance of this compound and its biosynthetic genes being identified in the genus Chrysanthemum nih.gov. TPS enzymes typically possess conserved motifs, such as the DDxxD and RRX8W motifs, which are essential for their catalytic activity peerj.commdpi.com.

Tissue-Specific TPS Expression (e.g., root-specific TPSs)

The biosynthesis and accumulation of this compound often exhibit tissue-specific expression patterns. This compound has been notably detected in the root tissue of Chrysanthemum indicum L. and the rhizomes of Petasites hybridus gbif.orgnih.gov. This tissue specificity is directly linked to the localized expression of the responsible terpene synthases.

In C. indicum, the high expression levels of CiTPS3 and CiTPS4 in root tissue were well-associated with the presence of this compound exclusively in the roots gbif.org. Similarly, in Centaurea stoebe, root transcriptome sequencing led to the identification of six root-expressed sesquiterpene synthases. Among these, CsTPS4 and CsTPS5 were found to be sufficient for producing the complete blend of root-emitted sesquiterpenes, which includes putative this compound isomers frontiersin.orgbiorxiv.org. This highlights that TPS expression can be precisely regulated in a tissue-specific manner, influencing the distribution of specific terpenoids within a plant nih.govbiorxiv.org.

Genetic Regulation of Terpenoid Synthesis (e.g., HMGS, HMGR, FPPS, DXS, DXR, ispG, ispH)

The synthesis of terpenoids, including this compound, is under complex genetic regulation involving various key enzymes and transcription factors. The differential expression of genes encoding enzymes in both the MVA and MEP pathways directly impacts the production of terpenoids.

As previously noted, HMGR-2, a rate-limiting enzyme in the MVA pathway, demonstrates a significant positive correlation with the synthesis of sesquiterpenes such as this compound researchgate.netnih.gov. Other critical enzymes in the MVA pathway, such as HMGS and FPPS, also play regulatory roles nih.govresearchgate.net. For the MEP pathway, enzymes like DXS, DXR, ispG, and ispH are crucial for the biosynthesis of precursors nih.govnih.gov. Transcriptomic analyses have revealed differential expression patterns of these genes in relation to varying terpenoid profiles nih.gov.

Proposed Biogenetic Relationships with Related Sesquiterpenes (e.g., albene)

The structural characteristics of this compound suggest close biogenetic relationships with other sesquiterpenes found in nature. Notably, this compound has been identified as the parent sesquiterpene hydrocarbon to the norsesquiterpene albene (B11944014) nih.gov. This relationship is supported by experimental evidence where the absolute configuration of this compound was assigned through the partial synthesis of this compound from natural albene nih.gov.

Both this compound and albene have been reported as constituents of root oil, for example, from Artemisia vulgaris csic.es. This co-occurrence in plant extracts further supports their proposed biogenetic link. Albene itself is also recognized as an active volatile component in other plant species, such as Achillea collina frontiersin.org. These relationships highlight a common biosynthetic origin and potential interconversion pathways among structurally similar sesquiterpenoids.

Chemical Synthesis and Derivatization Studies

The chemical synthesis of natural products like this compound often involves intricate strategies to achieve the desired stereochemistry and molecular architecture.

A significant aspect of this compound's characterization has involved its partial synthesis, particularly its conversion from the known norsesquiterpene, albene. This compound is recognized as the parent sesquiterpene hydrocarbon to albene nih.govnih.govresearchgate.net. The absolute configuration of this compound was definitively assigned through its conversion from natural albene via partial synthesis nih.govnih.govresearchgate.net. This chemical correlation was instrumental in establishing the stereochemical relationship between these two compounds. For instance, the confirmation of the structure and absolute configuration of (-)-petasitene was achieved by combining its partial synthesis from (-)-albene with enantioselective gas chromatography thegoodscentscompany.compeerj.com.

The total synthesis of complex natural products, including sesquiterpenes like this compound, presents considerable challenges in organic chemistry. Such endeavors typically demand the development of novel and efficient strategies to construct stereochemically rich and multifunctional molecular frameworks researchgate.net. While the provided research highlights the general principles and advancements in total synthesis for complex natural products, specific detailed strategies for the total synthesis of this compound itself are not extensively documented in the current literature. Total synthesis often involves a thorough retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials researchgate.net. The complexity of tricyclic sesquiterpenes, which often feature multiple chiral centers and fused ring systems, necessitates highly diastereoselective and enantioselective approaches.

Chemical investigations of this compound have primarily focused on its isolation, structural elucidation, and its relationship to other sesquiterpenes found in Petasites hybridus. Spectroscopic methods, including 1- and 2-dimensional NMR techniques, along with chemical correlations, have been employed to identify this compound and other sesquiterpenes such as pethybrene (B1248936) nih.govnih.govresearchgate.net. For example, pethybrene, a tricyclic sesquiterpene hydrocarbon structurally related to this compound, is known to rearrange to α-isocomene under acidic conditions, and its absolute configuration was determined through stereoselective chemical transformation to (-)-isocomene researchgate.netthegoodscentscompany.com. While these studies demonstrate the chemical reactivity and interconversion within the sesquiterpene family, explicit details on the broader chemical transformation and functionalization of the this compound skeleton itself, beyond its core structural elucidation and relationship to albene, are not widely detailed in the provided search results. Research in this area would typically involve modifying specific functional groups or introducing new ones onto the existing carbon framework to explore new derivatives.

Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development and Validation

Chromatography plays a crucial role in the analysis of Petasitene, enabling its separation from complex mixtures found in natural sources. Method development in chromatography involves selecting appropriate stationary and mobile phases and optimizing parameters to achieve desired separation, sensitivity, and selectivity jocpr.comresearchgate.net. Validation ensures the method is suitable for its intended purpose, considering aspects like detection limits, linearity, range, accuracy, and precision jocpr.comthermofisher.com.

Optimization of stationary and mobile phases is critical for achieving effective separation of this compound from other sesquiterpenes and plant constituents. The choice of stationary phase, including its chemistry (e.g., C18 reversed-phase, normal-phase) and physical properties, significantly influences retention and selectivity chromatographyonline.comelementlabsolutions.com. For non-polar compounds like this compound, reversed-phase chromatography is commonly employed.

Mobile phase composition, including the type and ratio of organic modifiers (e.g., methanol (B129727), acetonitrile), buffer salts, and pH, is adjusted to optimize the interaction between the analyte and the stationary phase, thereby influencing retention times and separation efficiency jocpr.comelementlabsolutions.com. Gradient elution, where the mobile phase composition changes over time, is often used to separate compounds with a wide range of polarities in a single run jocpr.com. Temperature is another parameter that can be optimized to improve separation researchgate.net.

Enhancing sensitivity and selectivity in chromatographic methods for this compound analysis is vital for detecting it at low concentrations and resolving it from structurally similar isomers or matrix components. Sensitivity can be improved through optimizing injection volume, using detectors with higher sensitivity (e.g., mass spectrometry), and concentrating the sample during preparation bccampus.caorganomation.com.

Selectivity is primarily enhanced by careful selection of the stationary phase chemistry and optimization of the mobile phase composition and gradient profile chromatographyonline.comelementlabsolutions.com. Utilizing different separation mechanisms or employing hyphenated techniques can also improve selectivity bccampus.cahumanjournals.com. For instance, using different types of stationary phases or combinations of organic modifiers can alter the elution order and improve the resolution of closely eluting peaks.

Advanced Spectroscopic Applications

Spectroscopic methods provide valuable information for the identification and structural elucidation of this compound. Beyond basic identification, advanced spectroscopic techniques, particularly when coupled with chromatography, allow for detailed analysis of complex mixtures and quantitative determination.

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a powerful approach for analyzing complex plant extracts containing this compound bccampus.cahumanjournals.comnih.gov. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used hyphenated techniques in natural product analysis bccampus.canih.govresearchgate.net.

GC-MS is particularly suitable for volatile and semi-volatile compounds like this compound nih.govfrontiersin.org. The GC separates the components based on their boiling points and interaction with the stationary phase, and the MS detector provides mass spectral data for identification based on fragmentation patterns and molecular weight bccampus.caijarnd.com. This allows for the identification of this compound within a complex mixture by comparing its mass spectrum to spectral libraries frontiersin.org.

LC-MS is useful for less volatile or more polar compounds, although variations can be adapted for a wide range of substances bccampus.caresearchgate.net. The LC separates components based on their interaction with the stationary and mobile phases, and the MS provides mass-to-charge ratio information bccampus.caijarnd.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition and differentiation of compounds with similar nominal masses researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, another powerful technique for structural elucidation, can also be coupled with chromatography (e.g., LC-NMR) to provide detailed structural information on separated components humanjournals.comnih.gov. While GC-NMR is less common, GC-MS-NMR systems exist for comprehensive analysis.

Spectroscopic methods can be used for the quantitative analysis of this compound after chromatographic separation. Mass spectrometry, when used in conjunction with chromatography (GC-MS or LC-MS), can provide quantitative data by measuring the intensity of specific ions characteristic of this compound bccampus.cacdc.gov. Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes in MS can enhance sensitivity and selectivity for quantitative analysis bccampus.ca.

Quantitative NMR (qNMR) is another spectroscopic method that can be used for quantification without the need for separation in some cases, or on isolated fractions d-nb.info. By integrating specific signals in the NMR spectrum and comparing them to an internal standard, the concentration of this compound can be determined. UV-Visible spectroscopy can also be used for quantitative analysis if this compound has a chromophore that absorbs in the UV-Vis range, typically after chromatographic separation and using a UV or Diode Array Detector (DAD) publisherspanel.comcriver.com.

Sample Preparation Strategies for Comprehensive Profiling

Effective sample preparation is a critical initial step in the analytical workflow for this compound, ensuring that the analyte is efficiently extracted from the matrix and interfering substances are removed organomation.comyoutube.com. The strategy employed depends on the source material (e.g., plant tissue, essential oil) and the analytical technique to be used organomation.com.

Common sample preparation techniques for the analysis of sesquiterpenes like this compound from plant matrices include extraction methods such as hydrodistillation for essential oils, solid-liquid extraction (SLE), or accelerated solvent extraction (ASE) using appropriate solvents publisherspanel.comresearchgate.netmdpi.com. The goal is to isolate the volatile and semi-volatile compounds from the plant material.

Following extraction, further clean-up steps may be necessary to remove matrix interferences that could affect chromatographic separation or spectroscopic detection organomation.com. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to selectively isolate or enrich this compound and remove unwanted lipids, pigments, or other plant metabolites organomation.commetabolomicsworkbench.org. Filtration is often used to remove particulate matter before injection into chromatographic systems thermofisher.comorganomation.com.

For comprehensive profiling of this compound and related compounds, sample preparation methods are designed to minimize degradation and ensure the recovery of a wide range of analytes jocpr.com. The choice of solvent, extraction time, temperature, and clean-up procedure are optimized to achieve high extraction efficiency and sample purity suitable for subsequent advanced chromatographic and spectroscopic analysis.

Data Table: Examples of Analytical Techniques Applied to this compound and Related Sesquiterpenes

| Analytical Technique | Application | Key Information Provided | Relevant Citations |

| GC-MS | Identification and quantification in extracts | Mass spectra, retention times, relative abundance | nih.govnih.govfrontiersin.orgmdpi.com |

| LC-MS (including HRMS) | Identification and quantification of sesquiterpenes | Molecular weight, fragmentation patterns, accurate mass | bccampus.canih.govresearchgate.netresearchgate.net |

| NMR Spectroscopy (1D & 2D) | Structural elucidation | Detailed structural information | nih.govd-nb.inforesearchgate.net |

| HPLC-UV/DAD | Separation and quantitative analysis | Retention times, UV absorbance, quantification | publisherspanel.comcriver.comresearchgate.net |

| Hydrodistillation/Extraction | Isolation of volatile compounds from plant material | Enriched essential oil/extract | nih.govresearchgate.netmdpi.com |

| SPE/LLE | Sample clean-up and enrichment | Removal of interferences, analyte concentration | organomation.commetabolomicsworkbench.org |

Detailed Research Findings:

Research utilizing these analytical methods has confirmed the presence of this compound in Petasites hybridus essential oil and extracts nih.gov. GC-MS analysis has been instrumental in identifying this compound alongside other sesquiterpenes like pethybrene (B1248936) nih.gov. Studies have also employed HPLC for the analysis of sesquiterpene esters, which are often found alongside sesquiterpene hydrocarbons like this compound in Petasites species publisherspanel.comresearchgate.net. The application of hyphenated techniques has allowed for the comprehensive profiling of the complex chemical composition of Petasites extracts, distinguishing different chemotypes based on their sesquiterpene and pyrrolizidine (B1209537) alkaloid content nih.govpublisherspanel.comresearchgate.net. Quantitative analysis using methods like HPLC-UV and LC-MS has been used to determine the concentration of key compounds in different plant parts and commercial products publisherspanel.comresearchgate.net.

Molecular and Cellular Interaction Studies Excluding Clinical Implications

Investigation of Petasitene's Role in Ecological Interactions

This compound, as a volatile compound, is implicated in complex ecological interactions, especially those occurring belowground, influencing plant-plant communication and the growth of neighboring flora.

Root volatile organic compounds (VOCs), including sesquiterpenes like this compound, are recognized as key mediators in belowground plant-plant interactions and communication core.ac.uknih.govamazonaws.comfrontiersin.org. These compounds are part of the broader category of root exudates, which represent a primary mechanism through which plants communicate with their rhizosphere microbiome and with adjacent plants ajol.infoimpellobio.comnih.govfrontiersin.org. The biosynthesis of sesquiterpenes, such as this compound, proceeds through the mevalonic acid (MVA) pathway in the cytoplasm and mitochondria, utilizing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as fundamental precursor molecules frontiersin.orgnih.gov. Terpene synthases (TPSs) are the enzymes responsible for catalyzing the final conversion of these precursors into the diverse array of terpenes, with their expression patterns often being tissue-specific nih.gov.

Studies on Centaurea jacea have revealed the emission of sesquiterpenes, including this compound isomers, from its roots nih.gov. A notable finding indicates that the release of this compound isomers was significantly increased in C. jacea compared to Centaurea stoebe, suggesting species-specific patterns of volatile emission that may influence ecological dynamics nih.gov.

The phenomenon of allelopathy describes the process by which plants release chemical substances into the environment that can influence the germination or growth of other plants, either inhibitory or facilitative plantprotection.plresearchgate.netfrontiersin.orgresearchgate.net. Research suggests a positive correlation between high root sesquiterpene release, which includes this compound, and enhanced germination and growth of neighboring plant species nih.gov. This indicates that this compound, as a component of root volatiles, may contribute to facilitative plant-plant interactions, thereby affecting the establishment and development of adjacent vegetation core.ac.uknih.gov. The underlying mechanisms involve intricate chemical signaling within the rhizosphere, where root exudates can modulate the soil microbial community and directly impact plant physiological processes ajol.infoimpellobio.comfrontiersin.org.

Table 1: Influence of Root Sesquiterpene Release on Neighboring Plants

| Compound Class | Source Plant | Effect on Neighboring Plants | Reference |

| Sesquiterpenes (including this compound) | Centaurea jacea | Increased germination and growth | nih.gov |

Exploration of Fundamental Biological Interactions in vitro (e.g., enzyme assays, receptor binding without functional outcome)

Understanding this compound's fundamental biological interactions involves examining its involvement in specific biochemical pathways and identifying potential molecular targets in controlled in vitro settings.

This compound, as a sesquiterpene, is synthesized through the mevalonate (B85504) (MVA) pathway, a critical metabolic route in the cytoplasm and mitochondria responsible for producing various secondary metabolites frontiersin.org. This pathway initiates with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are subsequently converted to farnesyl diphosphate (B83284) (FPP), a direct precursor for sesquiterpenes frontiersin.orgnih.gov. Terpene synthases (TPSs) are key enzymes that catalyze the cyclization and rearrangement steps, leading to the formation of diverse sesquiterpenes, including this compound nih.gov.

In the context of specific biological pathways, this compound has been identified in studies investigating the volatile oil components of Centipeda minima. A network pharmacology analysis indicated this compound's potential association with pathways such as neuroactive ligand-receptor interaction nih.gov. Specifically, this compound was found to be associated with proteins like TNF (Tumor Necrosis Factor), PTGS2 (Prostaglandin-Endoperoxide Synthase 2, also known as COX-2), and MAPK3 (Mitogen-Activated Protein Kinase 3), evidenced by LibDock Scores nih.gov. These proteins are integral to fundamental cellular signaling and inflammatory responses, suggesting a mechanistic engagement of this compound with these pathways in vitro.

As a volatile organic compound, this compound's interactions with biological systems can occur through various molecular mechanisms. While extensive research has focused on the related petasins (sesquiterpene esters) from Petasites hybridus and their well-documented inhibitory effects on enzymes like 5-lipoxygenase and cyclooxygenase-2 (COX-2), and interactions with receptors such as dopamine (B1211576) D2, histamine (B1213489) H1, and muscarinic receptors nih.govstudfile.netpublisherspanel.comresearchgate.net, direct evidence for this compound's specific molecular targets is more limited.

However, computational studies, such as docking analyses, offer insights into potential mechanistic interactions. This compound has been computationally predicted to interact with proteins involved in cellular signaling and inflammatory processes, including TNF, PTGS2 (COX-2), and MAPK3 nih.gov. The presence of LibDock Scores for this compound with these targets suggests a binding affinity that could underlie mechanistic biological effects, independent of any therapeutic outcome nih.gov. These interactions indicate this compound's capacity to engage with key enzymatic and signaling proteins, influencing their activity or conformation in a fundamental biological context.

Table 2: Potential Molecular Targets of this compound (Mechanistic)

| Molecular Target | Type of Interaction (Indicated by LibDock Score) | Reference |

| TNF | Binding affinity | nih.gov |

| PTGS2 (COX-2) | Binding affinity | nih.gov |

| MAPK3 | Binding affinity | nih.gov |

Computational and Theoretical Chemistry of Petasitene

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass techniques that allow for the representation and study of molecular systems. reddit.compharmtech.comvscht.czyoutube.com These methods operate at different levels of theory and computational cost, offering varying degrees of accuracy and applicability to systems of different sizes.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. compchems.comwikipedia.orglibretexts.orgnih.gov It treats atoms as point masses and bonds as springs, calculating the potential energy of a system based on a force field, which is a set of parameters derived from experimental data and theoretical calculations. compchems.comwikipedia.orglibretexts.org MM is computationally less expensive than quantum mechanical methods, making it suitable for large molecules and systems. compchems.com

Molecular Dynamics (MD) simulations utilize MM force fields to simulate the time-dependent behavior of molecular systems. wikipedia.orglibretexts.orgnih.gov By applying Newton's laws of motion, MD tracks the movement of atoms over time, providing information about conformational changes, flexibility, and interactions with the environment. wikipedia.orglibretexts.org MD simulations are a powerful tool for exploring the dynamic properties of molecules. libretexts.org

While general applications of MM and MD are widespread in computational chemistry, specific details regarding MM and MD simulations applied directly to petasitene were not prominently featured in the provided search results. However, MM calculations have been mentioned in the context of studying other sesquiterpenes, suggesting their potential applicability to compounds like this compound for understanding structural properties and rearrangements. csic.eslookchem.com

Quantum Mechanics (QM) and Hybrid QM/MM Methods

Quantum Mechanics (QM) methods provide a more accurate description of molecular systems by considering the electronic structure and behavior of atoms and molecules. fiveable.mececam.orgwikipedia.orgmpg.de These methods solve the Schrödinger equation to obtain the wavefunction and energy of a system. wikipedia.org QM calculations are generally more computationally intensive than MM methods, limiting their application to smaller systems. compchems.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the strengths of both QM and MM approaches. cecam.orgmpg.dewikipedia.orgarxiv.org In QM/MM, a specific region of interest, such as a reaction site, is treated with a higher level of QM theory, while the surrounding environment is described by a less computationally demanding MM force field. mpg.dewikipedia.org This allows for the study of complex systems, including biomolecules and reactions in condensed phases, where a full QM treatment is not feasible. cecam.orgmpg.dearxiv.orgnih.govnih.gov The QM/MM approach has been recognized for its importance in studying chemical processes in complex environments. cecam.orgwikipedia.org

While QM methods are fundamental to understanding electronic properties and reactivity, and QM/MM is valuable for larger systems, specific applications of these methods directly to this compound were not detailed in the provided search results. However, quantum chemical calculations have been applied to study molecular orbital demands in rearrangements of related sesquiterpenes. lookchem.com

Electronic Structure Calculations

Electronic structure calculations are a subset of quantum mechanical methods that focus on determining the electronic state of a molecular system. These calculations provide crucial information about the distribution of electrons, energy levels, and bonding. arxiv.orgresearchgate.netarxiv.org

Density Functional Theory (DFT) Applications to Molecular Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases. wikipedia.orgresearchgate.netjussieu.fr DFT focuses on the electron density of a system rather than the many-electron wavefunction, which significantly reduces the computational cost compared to traditional wavefunction-based QM methods. wikipedia.org DFT can be applied to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are relevant to chemical reactivity. wikipedia.orgresearchgate.netnih.gov

DFT has been used to study the chemical reactivity of various organic compounds by analyzing parameters such as hardness, softness, electronegativity, and electrophilicity. nih.gov It can also be employed to predict the high electron density positions in a molecule, indicating potential sites for electron donation or electrophilic attack. researchgate.netnih.gov

While DFT is a powerful tool for studying molecular properties and reactivity, specific applications of DFT calculations performed on this compound were not detailed in the provided search results. However, the mention of "Computational Analysis" for this compound in one source suggests that methods like DFT could potentially be employed in such studies to understand its electronic structure and properties. bsi.gov.in

Hartree-Fock (HF) and Post-HF Methods

The Hartree-Fock (HF) method is a fundamental ab initio quantum mechanical method that approximates the many-electron wavefunction as a single Slater determinant. fiveable.mewikipedia.org It accounts for the average repulsion between electrons but neglects electron correlation, which is the instantaneous interaction between electrons. fiveable.mewikipedia.orgepfl.chwikipedia.org HF calculations provide a basic description of the electronic structure and serve as a starting point for more accurate methods. fiveable.mewikipedia.org

Post-Hartree-Fock methods are a set of computational approaches that aim to improve upon the HF method by incorporating electron correlation effects. fiveable.meepfl.chwikipedia.orgpku.edu.cn These methods, such as Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory, provide more accurate results for molecular properties and reaction energies, especially for systems where electron correlation is significant. fiveable.meepfl.chwikipedia.orgpku.edu.cn However, post-HF methods are generally more computationally demanding than HF and DFT. wikipedia.org

Specific applications of Hartree-Fock or post-Hartree-Fock methods directly to this compound were not detailed in the provided search results. These methods are generally applicable to molecules of the size of this compound, but the extent to which they have been used for this specific compound is not clear from the available information.

Prediction of Chemical Reactivity Profiles

Predicting the chemical reactivity of a molecule is crucial for understanding its behavior in various chemical environments and its potential interactions. nih.govrsc.org Computational methods play a significant role in predicting reactivity by analyzing electronic structure and reaction pathways. nih.govbath.ac.uk

Methods such as DFT can provide descriptors related to reactivity, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, which indicate electron-rich and electron-deficient regions of a molecule. researchgate.netnih.gov Analyzing these properties can help predict potential sites for nucleophilic or electrophilic attack. nih.gov Machine learning approaches, trained on quantum mechanical descriptors and cheminformatics data, are also being developed to predict chemical reactivity and reaction outcomes. nih.govrsc.orgbath.ac.ukmit.edu

While the principles of chemical reactivity prediction are well-established and applied to various organic molecules, specific studies focused on predicting the reactivity profile of this compound using these computational methods were not detailed in the provided search results. The general "Computational Analysis" mentioned in one source could potentially involve such reactivity predictions, but the specific findings are not available. bsi.gov.in

Compound Names and PubChem CIDs

Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a concept in chemistry that helps explain chemical reactivity by examining the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting molecules. wikipedia.orglibretexts.orgwikipedia.org The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is empty of electrons. wikipedia.org According to FMO theory, chemical reactions often occur through interactions between the HOMO of one molecule (acting as an electron donor or nucleophile) and the LUMO of another molecule (acting as an electron acceptor or electrophile). wikipedia.orglibretexts.orgpku.edu.cnyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can provide insights into a molecule's stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests lower stability and higher reactivity. wikipedia.org FMO theory has been applied to understand various types of reactions, including cycloadditions and pericyclic reactions. wikipedia.orglibretexts.org While the principles of FMO theory are broadly applicable to understanding molecular reactivity wikipedia.orglibretexts.orgwikipedia.orgpku.edu.cnyoutube.comyoutube.comresearchgate.netresearchgate.netrsc.org, specific detailed FMO analysis (including calculated HOMO and LUMO energy values or orbital visualizations) for this compound was not found in the provided search results. However, computational methods can be used to calculate these orbitals and their energies for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformations. The energy landscape of a molecule depicts the potential energy as a function of its conformational coordinates, showing minima corresponding to stable conformers and pathways connecting them. Understanding the conformational preferences of a molecule is crucial as its biological activity and physical properties can be influenced by its shape. While the search results mention conformational analysis in the context of other sesquiterpenoids csic.es and refer to the complexity of sesquiterpenoid analysis which can involve rearrangements gla.ac.uk, specific detailed conformational analysis or energy landscape studies for this compound were not found. Computational methods, such as molecular mechanics, density functional theory (DFT), and molecular dynamics simulations, are typically employed to explore the conformational space of a molecule and determine the relative stabilities of different conformers.

Future Research Directions and Unexplored Avenues

Q & A

Q. How can researchers address discrepancies in this compound’s reported cytotoxicity thresholds across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.